

Application Notes and Protocols for In Vivo Administration of OD1 Toxin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	OD1	
Cat. No.:	B1151271	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

OD1 is a potent and selective peptide toxin originally isolated from the venom of the Iranian yellow scorpion, Odonthobuthus doriae. It functions as a powerful activator of the voltage-gated sodium channel NaV1.7, a key player in pain signaling pathways. **OD1** enhances NaV1.7 activity by inhibiting its fast inactivation, leading to an increased influx of sodium ions and neuronal hyperexcitability. This property makes **OD1** an invaluable tool for in vivo studies aimed at understanding pain mechanisms and for the preclinical evaluation of novel analgesic compounds targeting NaV1.7.

These application notes provide a detailed protocol for the in vivo administration of **OD1** toxin to mice to induce a quantifiable pain response. This model can be effectively utilized to assess the efficacy of NaV1.7 inhibitors and other analgesic candidates.

Data Presentation

OD1 Toxin: In Vitro Activity Profile



Target	EC50 (nM)	Effect
Human NaV1.7	4.5	Potentiation, inhibition of fast inactivation
Human NaV1.4	10 ± 2	Potentiation, inhibition of fast inactivation
Human NaV1.6	47 ± 10	Potentiation, inhibition of fast inactivation
Insect para/tipE	80	Inhibition of fast inactivation
Human NaV1.3	> 1000	Weak effect
Human NaV1.5	> 1000	Weak effect
Human NaV1.2	No effect	-
Human NaV1.8	No effect	-

In Vivo Administration and Behavioral Response

Parameter	Value	Reference
Animal Model	Adult C57BL/6 mice	[1](INVALID-LINK)
Administration Route	Intraplantar (.i.pl.) injection into the hind paw	[1](INVALID-LINK)
Recommended Dose	300 nM	[1](INVALID-LINK)
Injection Volume	20 μL	[1](INVALID-LINK)
Vehicle	Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA)	[2](INVALID-LINK)
Onset of Pain Behavior	Within minutes post-injection	[3](INVALID-LINK)
Duration of Observation	10 - 40 minutes	[2][3](INVALID-LINK)
Quantified Behaviors	Flinching, licking, shaking, and biting of the injected paw	[2](INVALID-LINK)



Experimental Protocols Preparation of OD1 Toxin Solution

- Reconstitution of Lyophilized OD1: OD1 toxin is typically supplied in a lyophilized form.
 Reconstitute the toxin in sterile, nuclease-free water to create a stock solution (e.g., 1 mM).
 Aliquot the stock solution into small volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.
- Preparation of Vehicle: Prepare a solution of sterile phosphate-buffered saline (PBS)
 containing 0.5% bovine serum albumin (BSA). The BSA helps to prevent the peptide toxin
 from adhering to plastic surfaces. Filter-sterilize the vehicle using a 0.22 µm syringe filter.
- Preparation of Dosing Solution: On the day of the experiment, thaw an aliquot of the OD1 stock solution on ice. Dilute the stock solution with the PBS/0.5% BSA vehicle to the desired final concentration (e.g., 300 nM). Keep the dosing solution on ice until use.

In Vivo Administration of OD1 Toxin

- Animal Acclimation: Acclimate the mice to the experimental room and testing chambers for at least 30 minutes before the start of the experiment to minimize stress-induced behavioral changes.
- Restraint: Gently restrain the mouse. Various manual restraint techniques can be used, or a commercial restraint device can be employed. Ensure the hind paw is accessible for injection.
- Intraplantar Injection: Using a 30-gauge needle attached to a Hamilton syringe, perform an intraplantar injection of 20 μL of the OD1 toxin solution (or vehicle control) into the plantar surface of the hind paw.
- Behavioral Observation: Immediately after the injection, place the mouse in a clear observation chamber. Record the nociceptive behaviors (flinching, licking, shaking, and biting of the injected paw) for a defined period, typically for the first 10 minutes, with some studies extending observation up to 40 minutes.[2][3] A video recording system can be beneficial for accurate and unbiased scoring.



Quantification of Nociceptive Behavior

- Behavioral Scoring: A trained observer, blinded to the treatment groups, should score the recorded behaviors. The total duration or the number of occurrences of each behavior (flinching, licking, shaking, biting) is quantified.
- Data Analysis: The data are typically expressed as the total time spent exhibiting pain behaviors or the total number of pain-related events within the observation period. Statistical analysis, such as a t-test or ANOVA, is used to compare the responses between the OD1treated group and the vehicle control group.

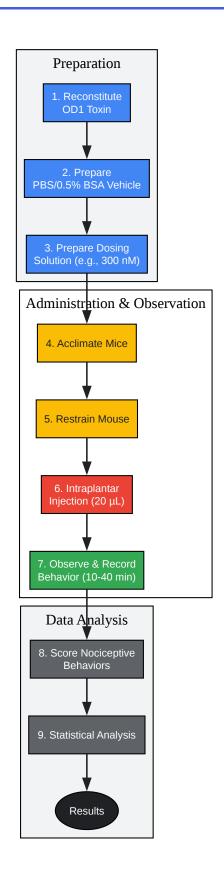
Mandatory Visualization



Click to download full resolution via product page

Caption: Signaling pathway of **OD1** toxin-induced pain.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo **OD1** administration.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nociceptor-specific gene deletion reveals a major role for Nav1.7 (PN1) in acute and inflammatory pain PMC [pmc.ncbi.nlm.nih.gov]
- 2. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the Functional Role of NaV1.7 in Human Nociception PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of OD1 Toxin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151271#protocol-for-in-vivo-administration-of-od1-toxin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com